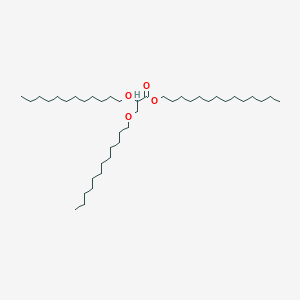

Tetradecyl 2,3-bis(dodecyloxy)propanoate

Description

Properties

CAS No. |

64713-53-7 |

|---|---|

Molecular Formula |

C41H82O4 |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

tetradecyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C41H82O4/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-45-41(42)40(44-37-34-31-28-25-21-18-15-12-9-6-3)39-43-36-33-30-27-24-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |

InChI Key |

FDAKDKSZAWNFEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction can be represented as follows:

Carboxylic Acid+Alcohol→Ester+Water

In this case, the carboxylic acid and alcohol used are specific to the desired ester. The reaction is usually catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion .

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and may include continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions:

Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol. This reaction is often catalyzed by acids or bases.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid catalyst (e.g., HCl) and excess water.

Basic Hydrolysis (Saponification): Uses a strong base (e.g., NaOH) and produces a carboxylate salt and alcohol.

Reduction: Typically involves LiAlH4 in an anhydrous solvent.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

Transesterification: Produces a new ester and alcohol.

Reduction: Produces the corresponding alcohols.

Scientific Research Applications

Tetradecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Investigated for its potential effects on cell membranes due to its amphiphilic nature.

Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties

Mechanism of Action

The mechanism of action of Tetradecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its interaction with lipid membranes. Its long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural Analogs

ABG-001 belongs to a class of branched-chain fatty acid esters with varying alkyl chain lengths and substitution patterns. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Tetradecyl 2,3-bis(dodecyloxy)propanoate (ABG-001) | Not provided | C₃₆H₇₂O₄ | 568.95 | Tetradecyl ester, two dodecyloxy groups |

| Nonyl 2,3-bis(dodecyloxy)propanoate | 64713-49-1 | C₃₃H₆₆O₄ | 526.87 | Nonyl ester, two dodecyloxy groups |

| 2,3-Bis(dodecanoyloxy)propyl tetradecanoate | 1225-01-0 | C₄₃H₈₂O₆ | 707.11 | Tetradecanoate ester, two dodecanoyloxy groups |

Structural Insights :

- Chain Length Impact: Longer alkyl chains (e.g., tetradecyl vs. ABG-001’s tetradecyl chain may contribute to prolonged metabolic stability compared to shorter-chain analogs .

- Ester vs. Acyloxy Groups: ABG-001’s ether-linked dodecyloxy groups differ from acyloxy groups in 2,3-bis(dodecanoyloxy)propyl tetradecanoate. This structural distinction may influence enzymatic hydrolysis rates and receptor binding specificity .

Pharmacological Analogs: ABG-001 vs. Metformin

ABG-001’s antidiabetic effects are frequently compared to metformin (MET), a first-line therapy for type 2 diabetes. Key comparisons include:

| Parameter | ABG-001 (20 mg/kg) | Metformin (140 mg/kg) | References |

|---|

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.